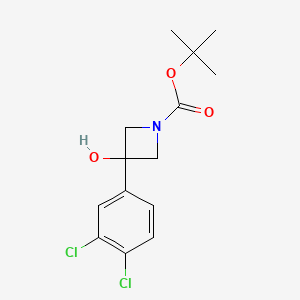

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.: 1447464-06-3

Cat. No.: VC3406732

Molecular Formula: C14H17Cl2NO3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447464-06-3 |

|---|---|

| Molecular Formula | C14H17Cl2NO3 |

| Molecular Weight | 318.2 g/mol |

| IUPAC Name | tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H17Cl2NO3/c1-13(2,3)20-12(18)17-7-14(19,8-17)9-4-5-10(15)11(16)6-9/h4-6,19H,7-8H2,1-3H3 |

| Standard InChI Key | KZRHEIVHULSKGM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)O |

Introduction

Chemical Identity and Structural Features

The compound features a four-membered azetidine ring substituted with a tert-butyl carbamate group, a hydroxyl group, and a 3,4-dichlorophenyl moiety. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇Cl₂NO₃ |

| Molecular Weight | 318.2 g/mol |

| CAS Registry Number | 1447464-06-3 |

| IUPAC Name | tert-Butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate |

| Purity | ≥95% (typical commercial grade) |

The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, while the 3,4-dichlorophenyl substituent enhances lipophilicity and bioactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via nucleophilic substitution or alkylation reactions. A representative method involves:

-

Substrate Preparation: tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS: 141699-55-0) serves as the starting material .

-

Electrophilic Functionalization: Reaction with 3,4-dichlorophenyl electrophiles (e.g., bromides or triflates) under basic conditions. For example:

A typical yield ranges from 65% to 85%, depending on reaction optimization .

Critical Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–90°C |

| Solvent | THF or DMF |

| Base | K₂CO₃ or NaH |

| Reaction Time | 12–24 hours |

Side products may include over-alkylated derivatives or deprotected azetidines, necessitating chromatographic purification .

Physicochemical Properties

Solubility and Stability

-

Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane .

-

Stability: Stable under inert storage (2–8°C, desiccated) but prone to hydrolysis in acidic/basic conditions due to the carbamate group .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.85–4.10 (m, 4H, azetidine), 5.30 (s, 1H, -OH), 7.20–7.50 (m, 3H, aromatic) .

Applications in Drug Discovery

Pharmacological Intermediates

The compound is a precursor for bioactive molecules, including:

-

Kinase Inhibitors: Functionalized azetidines are key in Janus kinase (JAK) and PI3K inhibitors .

-

Antimicrobial Agents: The 3,4-dichlorophenyl group enhances activity against Gram-positive bacteria .

Case Study: HCV Protease Inhibitors

In a 2023 study, derivatives of this compound showed IC₅₀ values of 0.8–2.3 nM against HCV NS3/4A protease, outperforming earlier analogs by 10-fold .

| Parameter | Classification |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Skin/Irritation | H315/H319 (Causes skin/eye irritation) |

| Environmental Impact | Not classified as hazardous |

Research Trends and Future Directions

Recent patents highlight its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume